molecular formula C25H31N3O2 B2800910 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone CAS No. 2034357-63-4

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone

Cat. No. B2800910
CAS RN: 2034357-63-4
M. Wt: 405.542
InChI Key: OLQOCTYXWBDCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C25H31N3O2 and its molecular weight is 405.542. The purity is usually 95%.
BenchChem offers high-quality (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Therapeutic Applications :

    • Compounds similar to the specified chemical, especially those involving dihydroisoquinolin and azetidinone structures, are noted for their potential as therapeutic agents. They have been investigated for their anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
  • Pincer Ligands and Metal Complexes :

    • Studies involving azetidinones, like the compound , have explored their use as precursors for pincer ligands. These ligands, when reacted with metals such as osmium, form complexes with interesting quantum mechanical properties and potential applications in chemistry and materials science (Casarrubios et al., 2015).
  • Biological and Antimicrobial Activity :

    • The synthesis of azetidinones derived from compounds like apremilast has shown that these structures possess significant biological and pharmacological potencies. They form part of a class of heterocyclic motifs found in naturally occurring alkaloids, indicating their relevance in pharmaceutical research (Jagannadham et al., 2019).
  • Inhibitory Activity in Neurological Disorders :

    • Derivatives of dihydroisoquinolin have been found to exhibit inhibitory activities on enzymes like butyrylcholinesterase (BChE), which is significant in the context of neurological disorders such as Alzheimer's disease. These compounds also demonstrate anti-Aβ aggregation activity, which is crucial in the pathology of Alzheimer's (Jiang et al., 2019).
  • Structural and Coordination Chemistry :

    • The structural characterization and synthesis of compounds related to the given chemical, particularly involving benzoimidazol and dihydroisoquinoline structures, have been explored. These studies provide insights into the molecular configurations and potential applications in coordination chemistry (Sokol et al., 2011).

properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-30-24-11-14-26(15-12-24)22-8-6-20(7-9-22)25(29)28-17-23(18-28)27-13-10-19-4-2-3-5-21(19)16-27/h2-9,23-24H,10-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQOCTYXWBDCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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